molecular formula C15H8Cl3FN2O2 B6015399 2,2,2-trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2,2,2-trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B6015399
M. Wt: 373.6 g/mol
InChI Key: HQBDEOXZWXOOIU-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound with the molecular formula C15H8Cl3FN2O It is known for its unique structure, which includes a benzoxazole ring fused with a fluorophenyl group and a trichloroacetamide moiety

Properties

IUPAC Name

2,2,2-trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3FN2O2/c16-15(17,18)14(22)20-8-5-6-12-11(7-8)21-13(23-12)9-3-1-2-4-10(9)19/h1-7H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBDEOXZWXOOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the benzoxazole ring.

    Attachment of Trichloroacetamide Moiety: The final step involves the reaction of the intermediate compound with trichloroacetyl chloride in the presence of a base to form the trichloroacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroacetamide moiety, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted acetamides with various nucleophiles.

Scientific Research Applications

2,2,2-Trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-(2-fluorophenyl)acetamide: A structurally similar compound with a simpler benzoxazole ring.

    2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Another related compound with different substitution patterns on the benzoxazole ring.

Uniqueness

2,2,2-Trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its specific combination of a trichloroacetamide moiety with a fluorophenyl-substituted benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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